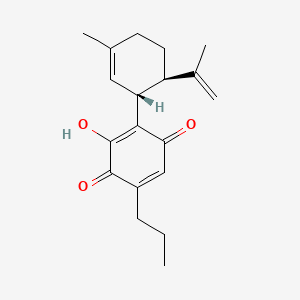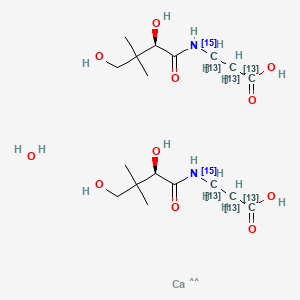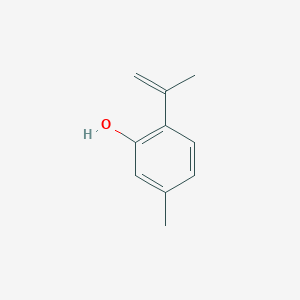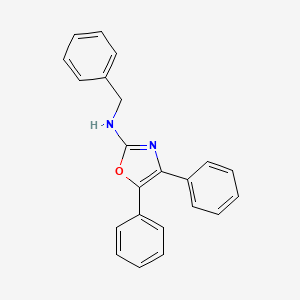![molecular formula C6H5ClN2O3 B14079354 [(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
[(3-Chloropyrazin-2-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Chloropyrazin-2-yl)oxy]acetic acid is an organic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyrazine, featuring a chlorine atom at the 3-position and an acetic acid moiety attached via an oxygen atom at the 2-position of the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloropyrazin-2-yl)oxy]acetic acid typically involves the reaction of 3-chloropyrazine with chloroacetic acid in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom on the chloroacetic acid is replaced by the pyrazine ring. The reaction conditions often include heating the mixture to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
[(3-Chloropyrazin-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used .
科学研究应用
[(3-Chloropyrazin-2-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [(3-Chloropyrazin-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .
相似化合物的比较
[(3-Chloropyrazin-2-yl)oxy]acetic acid can be compared with other similar compounds, such as:
[(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid: This compound has multiple chlorine atoms on the pyridine ring, which may result in different chemical and biological properties.
[(3-Chloropyridin-2-yl)oxy]acetic acid: Similar to this compound but with a pyridine ring instead of a pyrazine ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazine ring, which can impart distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C6H5ClN2O3 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC 名称 |
2-(3-chloropyrazin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-5-6(9-2-1-8-5)12-3-4(10)11/h1-2H,3H2,(H,10,11) |
InChI 键 |
KCMWXVGTNCJBGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=N1)OCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


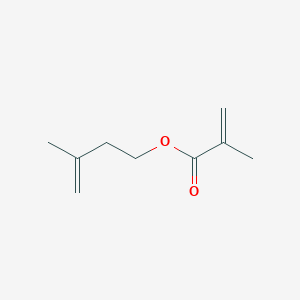
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14079280.png)
![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)


![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
